(4-Methylphenyl)methanesulfonamide

Description

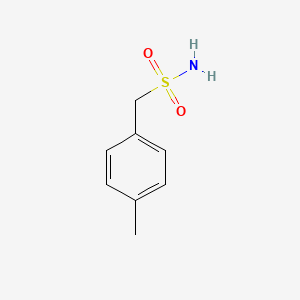

Structure

3D Structure

Properties

IUPAC Name |

(4-methylphenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-7-2-4-8(5-3-7)6-12(9,10)11/h2-5H,6H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGMSWUZCYBDABQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20599022 | |

| Record name | 1-(4-Methylphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64732-34-9 | |

| Record name | 1-(4-Methylphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-methylphenyl)methanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(4-Methylphenyl)methanesulfonamide chemical properties and structure elucidation

An In-depth Technical Guide to the Chemical Properties and Structure Elucidation of (4-Methylphenyl)methanesulfonamide

Foreword: A Molecule of Interest in Modern Chemistry

(4-Methylphenyl)methanesulfonamide, also known as N-(4-methylbenzyl)methanesulfonamide, belongs to the sulfonamide class of organic compounds. While seemingly a simple molecule, it embodies a structural motif of significant interest in medicinal chemistry and materials science. Sulfonamides are renowned for their diverse biological activities, and understanding the synthesis and detailed structural characterization of specific analogues like this one is fundamental to the development of novel therapeutics and functional materials.[1] This guide provides an in-depth, experience-driven walkthrough of the synthesis, chemical properties, and rigorous structural elucidation of (4-Methylphenyl)methanesulfonamide, intended for researchers and professionals in the chemical sciences.

Physicochemical and Structural Properties

A foundational understanding of a compound's properties is paramount before undertaking any experimental work. These data inform choices regarding solvents, purification techniques, and analytical methods. The core properties of (4-Methylphenyl)methanesulfonamide are summarized below.

| Property | Value | Source |

| CAS Number | 4284-47-3 | [2] |

| Molecular Formula | C₉H₁₃NO₂S | PubChem |

| Molecular Weight | 199.27 g/mol | PubChem |

| IUPAC Name | N-(4-methylbenzyl)methanesulfonamide | PubChem |

| Appearance | White to off-white solid | Assumed |

| Melting Point | 85-89 °C | [3] |

| Solubility | Soluble in DMSO, methanol, acetone; sparingly soluble in water. | [3] |

Synthesis of (4-Methylphenyl)methanesulfonamide: A Protocol Grounded in Mechanistic Insight

The synthesis of N-substituted sulfonamides is a cornerstone reaction in organic chemistry. The most direct and reliable method involves the reaction of a primary or secondary amine with a sulfonyl chloride. Here, we react (4-methylphenyl)methanamine with methanesulfonyl chloride.

Experimental Rationale

The core of this reaction is the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride. A key consideration is the management of the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, a non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is essential to act as an acid scavenger. Dichloromethane (DCM) is chosen as the solvent due to its inert nature and its ability to dissolve both reactants while being easy to remove post-reaction.

Detailed Synthesis Protocol

-

Reactor Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add (4-methylphenyl)methanamine (5.0 g, 41.3 mmol) and anhydrous dichloromethane (DCM, 100 mL).

-

Inert Atmosphere: Begin stirring and purge the flask with dry nitrogen. Cool the mixture to 0 °C using an ice-water bath. This cooling is crucial to control the initial exotherm of the reaction.

-

Base Addition: Add triethylamine (6.3 mL, 45.4 mmol, 1.1 equivalents) to the stirred solution.

-

Reagent Addition: Dissolve methanesulfonyl chloride (3.5 mL, 45.4 mmol, 1.1 equivalents) in 20 mL of anhydrous DCM and add it to the dropping funnel.[4] Add the methanesulfonyl chloride solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine spot has disappeared.

-

Work-up and Quenching: Upon completion, cool the mixture again to 0 °C and slowly add 50 mL of 1 M HCl (aq) to quench the reaction and neutralize the excess triethylamine. The triethylammonium chloride salt will partition into the aqueous layer.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 50 mL of saturated sodium bicarbonate solution (to remove any residual acid) and 50 mL of brine (to remove water).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield the pure (4-Methylphenyl)methanesulfonamide as a white solid.

Caption: Synthesis workflow for (4-Methylphenyl)methanesulfonamide.

Comprehensive Structure Elucidation

Confirming the identity and purity of a synthesized compound is a non-negotiable step in chemical research. A multi-technique approach provides a self-validating system, where data from each analysis corroborates the others, leading to an unambiguous structural assignment.

Caption: Integrated workflow for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the connectivity and local chemical environment of atoms in a molecule.[5] For (4-Methylphenyl)methanesulfonamide, both ¹H and ¹³C NMR are essential.

Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh 10-15 mg of the purified product and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for sulfonamides as the N-H proton signal is typically sharper and less prone to exchange.[6]

-

Analysis: Transfer the solution to a 5 mm NMR tube. Acquire ¹H, ¹³C, and optionally 2D spectra (like COSY and HSQC) on a 400 MHz or higher field spectrometer.

Expected Spectral Features:

-

¹H NMR (in DMSO-d₆):

-

~2.2-2.3 ppm (Singlet, 3H): Protons of the aryl methyl group (-C₆H₄-CH₃ ).

-

~2.8-2.9 ppm (Singlet, 3H): Protons of the sulfonyl methyl group (-SO₂-CH₃ ).

-

~4.1-4.2 ppm (Doublet, 2H): Methylene protons (-CH₂ -NH-). The signal is a doublet due to coupling with the adjacent N-H proton.

-

~7.1-7.3 ppm (AA'BB' system, 4H): Aromatic protons showing two doublets, characteristic of a 1,4-disubstituted benzene ring.

-

~7.5-7.8 ppm (Triplet or Broad Singlet, 1H): The sulfonamide proton (-NH -). Its chemical shift and multiplicity can be variable. Upon adding a drop of D₂O and re-acquiring the spectrum, this peak will disappear, confirming its identity.[7]

-

-

¹³C NMR (in DMSO-d₆):

-

~20-21 ppm: Aryl methyl carbon.

-

~40-42 ppm: Sulfonyl methyl carbon.

-

~45-47 ppm: Methylene carbon.

-

~127-138 ppm: Four signals for the aromatic carbons, with two having higher intensity due to symmetry.

-

No signals in the carbonyl region (>160 ppm), confirming the absence of related impurities.

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of molecule.[8]

Protocol: MS Sample Preparation and Analysis

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

-

Analysis: Infuse the solution directly into an ESI-MS instrument. Acquire spectra in both positive and negative ion modes to identify the most stable adduct. For sulfonamides, the protonated molecule [M+H]⁺ is typically observed in positive mode.

Expected Mass Spectrum Features (Positive ESI Mode):

-

Molecular Ion: A prominent peak at m/z 200.27, corresponding to the protonated molecule [C₉H₁₃NO₂S + H]⁺.

-

Key Fragmentation Pathways: Tandem MS (MS/MS) experiments on the m/z 200 parent ion would reveal characteristic fragments. The fragmentation of sulfonamides is well-studied and often involves cleavage of the S-N bond or loss of SO₂.[9][10][11]

-

Loss of SO₂ (Sulfur Dioxide): A neutral loss of 64 Da, leading to a fragment ion at m/z 136. This is a common rearrangement pathway for aromatic sulfonamides.[10]

-

S-N Bond Cleavage: Cleavage of the sulfur-nitrogen bond can lead to fragments corresponding to the 4-methylbenzyl cation (m/z 105) or the protonated methanesulfonamide moiety.

-

Single Crystal X-ray Crystallography

While NMR and MS provide compelling evidence for the structure, X-ray crystallography offers the definitive, unambiguous three-dimensional atomic arrangement of the molecule in the solid state.[12][13] It provides precise data on bond lengths, bond angles, and intermolecular interactions.[14]

Protocol: X-ray Crystallography Workflow

-

Crystal Growth (Rate-Limiting Step): High-quality single crystals are a prerequisite.[14] This is typically achieved by slow evaporation of a saturated solution of the compound. A solvent system like ethanol, ethyl acetate, or a mixture thereof is a good starting point. The goal is to allow molecules to pack in an ordered lattice slowly.

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map of the molecule. An initial structural model is built and then refined against the experimental data to yield the final structure.[15]

Anticipated Structural Insights:

-

Confirmation of the atomic connectivity.

-

Precise bond lengths and angles, for example, the S-N and S-O bond lengths, which are characteristic of the sulfonamide group.

-

The dihedral angle between the phenyl ring and the C-N-S plane, which defines the molecule's conformation.

-

Identification of intermolecular hydrogen bonds, such as between the N-H of one molecule and a sulfonyl oxygen of a neighboring molecule, which dictates the crystal packing.[1][16]

Conclusion

The synthesis and characterization of (4-Methylphenyl)methanesulfonamide serve as an excellent case study in the principles of modern organic chemistry. A logical synthetic strategy, coupled with a multi-faceted analytical approach combining NMR, MS, and X-ray crystallography, provides a robust and self-validating pathway to confirm the molecule's identity with the highest degree of confidence. The protocols and insights detailed in this guide are designed to be directly applicable to researchers working with sulfonamides and other core structures in drug discovery and materials science.

References

-

Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. [Link]

-

Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(7), 986-995. [Link]

-

Fiveable. (n.d.). X-ray crystallography Definition. Organic Chemistry II Key Term. [Link]

-

Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. Request PDF. [Link]

-

Sun, W., et al. (2008). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 73(1), 153-161. [Link]

-

Sun, W., et al. (2008). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. ResearchGate. Request PDF. [Link]

-

Banci, L., et al. (1992). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Journal of Inorganic Biochemistry, 45(4), 231-43. [Link]

-

Sarker, A., et al. (2016). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. Langmuir, 32(31), 7846-7854. [Link]

-

Harris, K.D.M. (2018). Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. ResearchGate. [Link]

-

Deschamps, J.R. (2008). X-Ray Crystallography of Chemical Compounds. PMC - NIH. [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. [Link]

-

Khan, I. U., et al. (2010). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. PMC - NIH. [Link]

-

Sridhar, M. A., et al. (2012). Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. PMC - NIH. [Link]

-

Weng, S. (2015). Crystal structure of methyl (E)-4-((4-methylphenyl)sulfonamido)but-2-enoate, C12H15NO4S. ResearchGate. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information For. The Royal Society of Chemistry. [Link]

-

Qianyan. (n.d.). N-(4-METHYLPHENYL)METHANESULFONAMIDE CAS:4284-47-3. Qianyan Chemical. [Link]

-

Wikipedia. (n.d.). Methanesulfonyl chloride. Wikipedia. [Link]

Sources

- 1. 4-Methyl-N-(4-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 前衍化学网_化工原料医药中间体化学试剂买卖平台 [m.biochemsafebuy.com]

- 3. Methanesulfonamide | 3144-09-0 [chemicalbook.com]

- 4. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. fiveable.me [fiveable.me]

- 13. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

- 14. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, MS) of (4-Methylphenyl)methanesulfonamide

An In-depth Technical Guide to the Spectroscopic Data of (4-Methylphenyl)methanesulfonamide

Introduction

(4-Methylphenyl)methanesulfonamide is a chemical compound belonging to the sulfonamide class, a group of compounds of significant interest in medicinal chemistry and materials science. The structural integrity and purity of such molecules are paramount in research and development, necessitating robust analytical characterization. This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate and confirm the structure of (4-Methylphenyl)methanesulfonamide. Our approach emphasizes the causality behind the spectral features, offering a framework for researchers to interpret and validate their own analytical findings.

Molecular Structure and Overview

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. (4-Methylphenyl)methanesulfonamide consists of a p-tolyl (4-methylphenyl) group attached to the nitrogen atom of a methanesulfonamide moiety. This arrangement gives rise to distinct chemical environments for its constituent atoms, which are readily probed by various spectroscopic techniques.

Caption: Molecular structure of (4-Methylphenyl)methanesulfonamide with key atoms labeled.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. For (4-Methylphenyl)methanesulfonamide, we anticipate five distinct signals.

Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.15 | Doublet | 2H | H-ortho (to N) | Protons on the aromatic ring adjacent to the nitrogen atom. |

| ~ 7.10 | Doublet | 2H | H-meta (to N) | Protons on the aromatic ring meta to the nitrogen, ortho to the methyl group. |

| ~ 6.50 | Broad Singlet | 1H | N-H | The sulfonamide proton is acidic and often appears as a broad signal that is exchangeable with D₂O. Its chemical shift is concentration and temperature dependent.[1] |

| ~ 2.95 | Singlet | 3H | SO₂-CH₃ | The methyl group attached to the electron-withdrawing sulfonyl group is deshielded. |

| ~ 2.30 | Singlet | 3H | Ar-CH₃ | The methyl group attached to the aromatic ring. |

Experimental Causality: The choice of a deuterated solvent like chloroform (CDCl₃) is standard for non-polar to moderately polar analytes. The predicted chemical shifts are based on established principles:

-

Aromatic Protons: The p-substituted pattern gives rise to two doublets, often appearing as a classic AA'BB' system.

-

Sulfonyl Methyl Group: The strong electron-withdrawing nature of the SO₂ group deshields the attached methyl protons, shifting them downfield relative to a standard alkane methyl group.[1]

-

Amide Proton (N-H): The chemical shift of N-H protons is highly variable and depends on factors like solvent, temperature, and concentration due to hydrogen bonding.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Due to the symmetry of the p-substituted phenyl ring, we expect to see 6 distinct carbon signals.

Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 137.0 | C-para (C-CH₃) | Aromatic carbon bearing the methyl group. |

| ~ 135.5 | C-ipso (C-N) | Aromatic carbon directly attached to the nitrogen atom. |

| ~ 129.8 | C-meta (to N) | The two equivalent aromatic carbons meta to the nitrogen. |

| ~ 121.0 | C-ortho (to N) | The two equivalent aromatic carbons ortho to the nitrogen. |

| ~ 40.5 | SO₂-C H₃ | Aliphatic carbon attached to the sulfonyl group. |

| ~ 21.0 | Ar-C H₃ | Aliphatic carbon of the aryl methyl group. |

Expert Insights: The chemical shifts in ¹³C NMR are primarily influenced by the electronic environment of the carbon nucleus.[2][3]

-

Aromatic Carbons: The signals for the substituted aromatic carbons (ipso and para) are typically weaker in intensity. Their chemical shifts are dictated by the electronic effects of the attached substituents (N-sulfonamide and methyl).

-

Aliphatic Carbons: The carbon of the SO₂-CH₃ group is significantly downfield compared to the Ar-CH₃ carbon due to the strong deshielding effect of the sulfonyl group.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is an excellent tool for confirming the presence of key structural motifs.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type |

| ~ 3250 | Medium, Sharp | N-H Stretch |

| 1330 - 1310 | Strong | Asymmetric SO₂ Stretch |

| 1160 - 1140 | Strong | Symmetric SO₂ Stretch |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2980 - 2850 | Medium-Weak | Aliphatic C-H Stretch |

| ~ 1600, ~1500 | Medium | Aromatic C=C Ring Stretch |

| ~ 900 | Strong | S-N Stretch |

Trustworthiness of Assignments: The sulfonamide group provides a highly reliable diagnostic signature in the IR spectrum. The two strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds are characteristic and rarely obscured.[4] The position and sharpness of the N-H stretch can provide information about hydrogen bonding within the sample. A sharp peak around 3250 cm⁻¹ is typical for secondary sulfonamides in a non-associated state (e.g., in a dilute solution).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and offers insights into its structure through the analysis of fragmentation patterns. For (4-Methylphenyl)methanesulfonamide (C₈H₁₁NO₂S), the molecular weight is 185.24 g/mol .

Expected Mass Spectral Data (Electron Impact - EI)

| m/z | Proposed Fragment |

| 185 | [M]⁺ (Molecular Ion) |

| 121 | [M - SO₂]⁺ |

| 106 | [C₇H₈N]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 79 | [CH₃SO₂]⁺ |

Mechanistic Insights from Fragmentation: Aryl sulfonamides exhibit characteristic fragmentation pathways under mass spectrometric conditions.[5][6] One of the most prominent fragmentation routes involves the rearrangement and elimination of sulfur dioxide (SO₂), a neutral loss of 64 Da.[5]

Caption: Key fragmentation pathways for (4-Methylphenyl)methanesulfonamide in MS.

Experimental Protocol: Electrospray Ionization (ESI-MS) For less volatile or thermally sensitive compounds, ESI is a preferred "soft" ionization technique.

-

Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the capillary tip to generate a fine spray of charged droplets.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 186.

-

Tandem MS (MS/MS): To confirm the structure, isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate fragment ions, which can then be compared to the predicted fragmentation pattern.

A Self-Validating Workflow for Structural Confirmation

The true power of these techniques lies in their combined application, which creates a self-validating system to ensure the identity and purity of a synthesized compound.

Caption: A workflow demonstrating the synergistic use of spectroscopic techniques for validation.

This integrated approach ensures trustworthiness. For instance, while MS confirms the correct molecular weight, it may not distinguish between isomers. NMR, however, provides the precise connectivity of the carbon-hydrogen framework, resolving any ambiguity. IR spectroscopy adds another layer of confidence by confirming the presence of the critical sulfonamide functional group. When the data from all three techniques align with the proposed structure, the identification is considered validated.

Conclusion

The spectroscopic profile of (4-Methylphenyl)methanesulfonamide is distinct and informative. ¹H and ¹³C NMR define its carbon-hydrogen skeleton, IR spectroscopy confirms its key functional groups with high certainty, and mass spectrometry validates its molecular weight and reveals characteristic fragmentation patterns. For researchers and drug development professionals, a comprehensive understanding of these spectroscopic signatures is essential for structural verification, quality control, and the confident progression of research endeavors. This guide provides the foundational data and interpretive logic to support these critical activities.

References

-

Khan, I. U., et al. (2010). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 66(Pt 4), o786. Available at: [Link]

-

Stenfors, B. A., & Ngassa, F. N. (2019). The Synthesis and Crystallographic Characterization of 4-Methylbenzenesulfonamide Derivatives. European Journal of Chemistry, 10(4), 338-345. Available at: [Link]

-

Goldstein, M., Russell, M. A., & Willis, H. A. (1969). The infrared spectra of N-substituted sulphonamides. Spectrochimica Acta Part A: Molecular Spectroscopy, 25(7), 1275–1285. Available at: [Link]

-

Paul, M., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(1), 73-83. Available at: [Link]

-

Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. Available at: [Link]

-

Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

-

LibreTexts Chemistry. (2021). Carbon-13 NMR Spectroscopy. Retrieved from [Link]

-

Clark, J. (2023). interpreting C-13 NMR spectra. Chemguide. Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.). Benzenesulfonamide, 4-methyl-. Retrieved from [Link]

Sources

- 1. Proton NMR Table [www2.chemistry.msu.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Sci-Hub. The infrared spectra of N-substituted sulphonamides / Spectrochimica Acta Part A: Molecular Spectroscopy, 1969 [sci-hub.box]

- 5. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Solubility and stability of (4-Methylphenyl)methanesulfonamide in common lab solvents

An In-Depth Technical Guide to the Solubility and Stability of (4-Methylphenyl)methanesulfonamide

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility and stability characteristics of (4-Methylphenyl)methanesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with actionable experimental protocols to facilitate the effective use of this compound in a laboratory setting.

Introduction: The Significance of Physicochemical Profiling

(4-Methylphenyl)methanesulfonamide belongs to the sulfonamide class of compounds, a cornerstone in medicinal chemistry and materials science.[1] The utility of any compound in these fields is fundamentally governed by its physicochemical properties, primarily its solubility and stability. Solubility dictates the choice of solvents for synthesis, purification, formulation, and analytical testing, while stability determines the compound's shelf-life, degradation pathways, and potential incompatibilities.[2]

A thorough understanding of these parameters is not merely academic; it is a prerequisite for reproducible research and the development of safe and effective products. This guide explains the causality behind experimental design for determining these properties, providing robust, self-validating protocols grounded in established scientific principles and regulatory standards.

Core Physicochemical Properties

A baseline understanding of the molecule's intrinsic properties is essential before delving into its behavior in solution.

| Property | Value | Source |

| Chemical Name | (4-Methylphenyl)methanesulfonamide | N/A |

| Molecular Formula | C₈H₁₁NO₂S | Inferred |

| Molecular Weight | 185.24 g/mol | Inferred |

| Appearance | White to off-white solid/powder | General knowledge |

| Melting Point | Typically in the range of 85-110 °C (Varies by purity) | [3][4] |

| pKa | Estimated ~10-11 (for the sulfonamide N-H) | [3] |

Note: Some properties are inferred or represent a typical range for related structures. Experimental verification is recommended.

Solubility Profile: A Predictive and Experimental Approach

The solubility of a compound is dictated by the principle of "like dissolves like," where solutes dissolve best in solvents with similar polarity.[5] (4-Methylphenyl)methanesulfonamide possesses both a non-polar aromatic ring (the 4-methylphenyl group) and a polar sulfonamide moiety (-SO₂NH-). This amphiphilic nature results in a nuanced solubility profile.

Predicted Solubility in Common Laboratory Solvents

The following table provides a qualitative summary of the expected solubility of (4-Methylphenyl)methanesulfonamide. These predictions are based on its structure and serve as a starting point for solvent screening. The polarity of the solvent is the primary determinant for its efficacy in dissolving the compound.

| Solvent | Type | Polarity | Predicted Solubility | Rationale |

| Water | Protic, Polar | High | Insoluble / Very Low | The large, non-polar aromatic group dominates, limiting interaction with highly polar water molecules. |

| Methanol / Ethanol | Protic, Polar | High-Medium | Soluble / Moderately Soluble | The alcohol's alkyl chain interacts with the aromatic ring while the hydroxyl group hydrogen bonds with the sulfonamide group. |

| Acetone | Aprotic, Polar | Medium | Soluble | The polar carbonyl group effectively solvates the sulfonamide moiety. |

| Acetonitrile | Aprotic, Polar | Medium | Moderately Soluble | Offers polar interactions but is a weaker hydrogen bond acceptor than acetone. |

| Dichloromethane (DCM) | Aprotic, Non-polar | Low | Sparingly Soluble | Primarily interacts with the non-polar regions of the molecule. |

| Ethyl Acetate | Aprotic, Polar | Medium-Low | Moderately Soluble | Balances polar (ester) and non-polar (ethyl) characteristics, making it an effective solvent. |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | High | Very Soluble | A powerful, highly polar aprotic solvent capable of solvating a wide range of compounds. |

| Hexanes / Heptane | Aprotic, Non-polar | Very Low | Insoluble | Lacks any polar functionality to interact with the sulfonamide group. |

Experimental Workflow for Solubility Determination

The following protocol provides a reliable method for qualitatively and semi-quantitatively determining solubility. The causality for this procedure lies in establishing equilibrium between the solid solute and the solvent at a controlled temperature.

Caption: Workflow for Experimental Solubility Determination.

Detailed Protocol for Solubility Assessment

This protocol is designed to be a self-validating system by using a clear, observable endpoint (complete dissolution).[5][6]

-

Preparation : Accurately weigh approximately 10 mg of (4-Methylphenyl)methanesulfonamide into a 4 mL glass vial.

-

Solvent Addition : Add 1 mL of the selected solvent to the vial using a calibrated pipette. This creates a target concentration of 10 mg/mL.

-

Equilibration : Cap the vial securely and vortex or stir the mixture vigorously for 60 seconds. Place the vial in a temperature-controlled environment (e.g., a 25 °C water bath) for at least 15 minutes to allow it to reach thermal equilibrium.

-

Observation : After equilibration, visually inspect the sample against a dark background.

-

Completely Clear Solution : If no solid particles are visible, the compound is considered "Soluble" at that concentration.

-

Visible Solid : If solid material remains, the compound is "Slightly Soluble" or "Insoluble."

-

-

(Optional) Semi-Quantitative Analysis : For compounds that do not dissolve, add another 1 mL of solvent (total volume 2 mL, concentration 5 mg/mL) and repeat the equilibration and observation steps. Continue this serial dilution until dissolution is achieved to estimate the solubility range.

Chemical Stability: Degradation Pathways and Assessment

The stability of a drug substance is critical for ensuring its safety and efficacy over time.[7] Sulfonamides can be susceptible to degradation under various environmental conditions, including exposure to acid, base, light, and heat.[8]

Primary Degradation Pathways

The most common degradation pathway for sulfonamides involves the hydrolysis of the sulfonamide (S-N) bond.[8][9] This process can be catalyzed by both acidic and basic conditions.

-

Acid-Catalyzed Hydrolysis : Under acidic conditions, the nitrogen atom of the sulfonamide can be protonated, making the sulfur atom more susceptible to nucleophilic attack by water, leading to cleavage of the S-N bond.

-

Base-Catalyzed Hydrolysis : Strong basic conditions can deprotonate the sulfonamide nitrogen, which can also facilitate bond cleavage, although many sulfonamides exhibit greater stability at neutral to alkaline pH.[10]

-

Photodegradation : Aromatic sulfonamides can be susceptible to photodegradation upon exposure to UV light. While (4-Methylphenyl)methanesulfonamide lacks the aromatic amine group found in many sulfa drugs, the aromatic ring itself can still act as a chromophore.[8]

-

Oxidative Degradation : The presence of oxidizing agents can also lead to degradation, potentially affecting the sulfur atom or the aromatic ring.

Experimental Workflow for Forced Degradation Studies

A forced degradation (or stress testing) study is essential for identifying likely degradation products, understanding degradation pathways, and establishing the intrinsic stability of the molecule.[11] This workflow is based on the principles outlined in the ICH Q1A(R2) guidelines.[11]

Caption: Workflow for a Forced Degradation (Stress Testing) Study.

Detailed Protocol for a Forced Degradation Study

This protocol provides a framework for assessing stability under various stress conditions. The use of a stability-indicating analytical method (like HPLC) is crucial for separating the parent compound from its degradation products.[8][11]

-

Stock Solution Preparation : Prepare a 1 mg/mL stock solution of (4-Methylphenyl)methanesulfonamide in a 50:50 mixture of acetonitrile and water.

-

Application of Stress Conditions : For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in separate vials.

-

Acid Hydrolysis : 0.2 M HCl (final concentration 0.1 M). Incubate at 60 °C.

-

Base Hydrolysis : 0.2 M NaOH (final concentration 0.1 M). Incubate at 60 °C.

-

Oxidative Stress : 6% H₂O₂ (final concentration 3%). Keep at room temperature, protected from light.

-

Thermal Stress : Purified water. Incubate at 60 °C.

-

Control : Purified water. Keep at room temperature, protected from light.

-

-

Sampling : Withdraw aliquots (e.g., 100 µL) from each vial at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

-

Sample Quenching :

-

For acid-stressed samples, neutralize with an equivalent amount of NaOH before analysis.

-

For base-stressed samples, neutralize with an equivalent amount of HCl.

-

Dilute all samples to a suitable concentration for analysis with the mobile phase.

-

-

Analysis : Analyze all samples using a validated stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) to aid in the identification of degradation products.

-

Data Evaluation :

-

Calculate the percentage of the parent compound remaining at each time point.

-

Determine the peak areas of any new peaks (degradants) that appear in the chromatograms.

-

Propose a degradation pathway based on the mass-to-charge ratio (m/z) of the degradants identified.

-

Conclusion and Recommendations

This guide outlines the fundamental principles and practical methodologies for evaluating the solubility and stability of (4-Methylphenyl)methanesulfonamide. The compound is predicted to be soluble in moderately polar organic solvents like alcohols, acetone, and ethyl acetate, with limited solubility in water and non-polar solvents. Its primary stability liability is likely the hydrolytic cleavage of the sulfonamide bond, particularly under harsh acidic conditions.

For any research or development program, it is imperative to move from prediction to practice. The experimental protocols provided herein offer a robust framework for generating reliable, in-house data. This empirical data is indispensable for informed solvent selection, stable formulation development, and ensuring the overall quality and reproducibility of scientific outcomes.

References

- Anonymous. (2025). Solubility of 4,7-dioxo-7-(4-methylphenyl)heptanoic acid in some organic solvents. ResearchGate.

- Anonymous. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. University of Colorado Boulder.

- Asiri, A. M., et al. (2011). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o333.

- Asiri, A. M., et al. (2011). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. ResearchGate.

- BenchChem. (2025). Methanesulfonamide: A Comparative Analysis of its Stability Against Other Sulfonamides. BenchChem.

- Chen, Y., et al. (2023). Effect and degradation pathway of sulfamethoxazole removal in MBR by PVDF/DA modified membrane. Frontiers in Microbiology, 14.

- Anonymous. (n.d.). Experiment 2 # Solubility 13. Bellevue College.

- Al-Masoudi, N. A., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.

- Borecka, M., et al. (2013). Hydrolysis of sulphonamides in aqueous solutions. Chemosphere, 93(1), 55-61.

- European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. ICH.

- Anonymous. (2023). Solubility of Organic Compounds. LibreTexts.

- Xie, S., et al. (2018). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. Science of The Total Environment, 640-641, 1335-1345.

- Perko, T., et al. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules, 28(10), 4196.

- Anonymous. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero.

- Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.

- ChemicalBook. (2025). Methanesulfonamide. ChemicalBook.

- Anonymous. (n.d.). Procedure For Determining Solubility of Organic Compounds. Scribd.

- Sigma-Aldrich. (n.d.). Methanesulfonamide. Sigma-Aldrich.

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. mdpi.com [mdpi.com]

- 3. Methanesulfonamide | 3144-09-0 [chemicalbook.com]

- 4. 甲烷磺酰胺 ≥97.0% (CHN) | Sigma-Aldrich [sigmaaldrich.com]

- 5. chem.ws [chem.ws]

- 6. scribd.com [scribd.com]

- 7. japsonline.com [japsonline.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Frontiers | Effect and degradation pathway of sulfamethoxazole removal in MBR by PVDF/DA modified membrane [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. ema.europa.eu [ema.europa.eu]

Potential biological activities of (4-Methylphenyl)methanesulfonamide derivatives

An In-Depth Technical Guide to the Potential Biological Activities of (4-Methylphenyl)methanesulfonamide Derivatives

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents. Within this broad class, derivatives of (4-Methylphenyl)methanesulfonamide have emerged as a particularly versatile and promising scaffold for drug discovery. These compounds, characterized by a p-tolyl group attached to a methanesulfonamide core, exhibit a remarkable spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and therapeutic potential of these derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. By synthesizing data from contemporary research, this document details key structure-activity relationships, presents quantitative efficacy data, and outlines validated experimental protocols. This guide is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the exploration of novel sulfonamide-based therapeutics.

Introduction: The Sulfonamide Scaffold in Drug Discovery

The sulfonamide moiety (-SO₂NH-) is a privileged structure in medicinal chemistry, renowned for its ability to mimic the transition state of enzymatic reactions and participate in strong hydrogen bonding interactions. Its discovery revolutionized medicine with the advent of sulfa drugs, the first broadly effective antibacterials.[1] Since then, the scaffold has been successfully incorporated into a diverse range of clinically significant drugs, including diuretics, antidiabetics, and anti-inflammatory agents like celecoxib.[1]

The (4-Methylphenyl)methanesulfonamide core structure introduces a p-tolyl group, which significantly influences the molecule's lipophilicity, steric profile, and electronic properties. These modifications can enhance binding affinity to biological targets, improve pharmacokinetic profiles, and unlock novel mechanisms of action.[2] This guide delves into the multifaceted biological activities of this specific chemical class, providing an in-depth analysis of its potential to address pressing challenges in oncology, infectious diseases, and inflammatory disorders.

General Synthesis of (4-Methylphenyl)methanesulfonamide Derivatives

A facile and robust synthesis is critical for generating diverse libraries of compounds for biological screening. Derivatives of (4-Methylphenyl)methanesulfonamide are typically synthesized via nucleophilic substitution, where a primary or secondary amine reacts with a sulfonyl chloride. The most common approach involves the reaction of a desired amine with p-toluenesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[3][4]

Caption: General workflow for the synthesis of (4-Methylphenyl)methanesulfonamide derivatives.

Experimental Protocol: Synthesis of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide

This protocol is adapted from established procedures for the N-sulfonylation of anilines.[3]

-

Solubilization: Dissolve 4-methylaniline (5 mmol) in 10 mL of distilled water in a suitable reaction flask.

-

pH Adjustment: Adjust the pH of the solution to 8 using a 3 M solution of sodium carbonate (Na₂CO₃). This step deprotonates the aniline's amino group, increasing its nucleophilicity.

-

Reagent Addition: While stirring continuously at room temperature, add p-toluenesulfonyl chloride (5 mmol) to the reaction mixture.

-

Reaction Maintenance: Maintain the pH of the reaction between 8 and 9 by periodic addition of 3 M Na₂CO₃. The reaction is continued until the solution becomes clear, indicating the consumption of the starting materials.

-

Precipitation: Once the reaction is complete, adjust the pH to 2-3 using 3 M hydrochloric acid (HCl). This protonates the sulfonamide, reducing its solubility and causing it to precipitate out of the aqueous solution.

-

Isolation and Recrystallization: Filter the resulting precipitate, wash it with cold water, and recrystallize from a suitable solvent like methanol to obtain the pure product.

Anticancer Activity

(4-Methylphenyl)methanesulfonamide derivatives have demonstrated significant cytotoxic and cytostatic effects against a variety of human cancer cell lines, operating through multiple mechanisms of action.[2][5]

Mechanisms of Anticancer Action

-

Enzyme Inhibition: A primary mechanism is the inhibition of key enzymes involved in tumor progression. Many derivatives are potent inhibitors of carbonic anhydrase IX (CAIX), an enzyme overexpressed in hypoxic tumors that helps regulate intracellular pH, promoting cancer cell survival and metastasis.[1][6] Additionally, certain derivatives have been shown to inhibit receptor tyrosine kinases such as VEGFR2, EGFR, and HER2, which are critical for tumor angiogenesis, proliferation, and survival.[7]

-

Cell Cycle Arrest and Apoptosis: These compounds can interfere with the cell division cycle. Studies have shown that some derivatives can induce cell cycle arrest in the S/G2 phase.[7] This is often followed by the induction of apoptosis (programmed cell death), mediated by the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax and caspases.[7]

Caption: Key anticancer mechanisms of (4-Methylphenyl)methanesulfonamide derivatives.

Quantitative Anticancer Activity

The efficacy of these compounds is typically measured by their half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cancer cell growth.

| Compound Type | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| N-(p-tolyl)-4-methylbenzenesulfonamide | A549 | Lung | 1.98 ± 0.12 | [8] |

| N-(p-tolyl)-4-methylbenzenesulfonamide | HeLa | Cervical | 2.04 ± 0.14 | [8] |

| N-(p-tolyl)-4-methylbenzenesulfonamide | MCF-7 | Breast | 2.12 ± 0.08 | [8] |

| Pyrazoline-linked derivative (18h) | HL60 | Leukemia | 8.99 | [7] |

| Pyrazoline-linked derivative (18h) | MDA-MB-231 | Breast | 7.18 | [7] |

| Novel Sulfonamide | MDA-MB-468 | Breast | < 30 | [9] |

| Novel Sulfonamide | MCF-7 | Breast | < 128 | [9] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability.[7][9]

-

Cell Seeding: Culture human cancer cells (e.g., MCF-7) in RPMI-1640 medium. Seed the cells into 96-well plates at a density of 1 x 10⁵ cells/mL and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare logarithmic serial dilutions of the test sulfonamide derivatives (e.g., 0.1 µM to 1000 µM). Add the diluted compounds to the appropriate wells. Include wells for a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

-

MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Quantification: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC₅₀ value using dose-response curve analysis software.

Antimicrobial Activity

Derivatives of (4-Methylphenyl)methanesulfonamide continue the legacy of sulfa drugs, demonstrating potent activity against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains.[10]

Mechanism of Antimicrobial Action

The primary antibacterial mechanism is the competitive inhibition of dihydropteroate synthase (DHPS).[11] This bacterial enzyme is essential for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is required for nucleotide and amino acid synthesis. By acting as a structural analog of the enzyme's natural substrate, p-aminobenzoic acid (PABA), these sulfonamide derivatives block the folate synthesis pathway, leading to a bacteriostatic effect. This pathway is an excellent selective target as humans do not synthesize their own folic acid and instead obtain it from their diet.[6]

Caption: Inhibition of the bacterial folic acid synthesis pathway.

Quantitative Antimicrobial Activity

Antimicrobial efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.

| Compound/Derivative | Organism | MIC (µg/mL) | Reference |

| 4-methyl-N-(2-nitrophenyl)benzenesulfonamide | Escherichia coli | 50 | [11] |

| Sulfonamide derivative (5a) | Escherichia coli | 7.81 | [12] |

| Sulfonamide derivative (9a) | Escherichia coli | 7.81 | [12] |

| N-(2-Hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide | S. aureus (MRSA & MSSA) | 125-500 | [10] |

| Sulfonamide derivative (1b) | S. aureus (resistant strains) | 64 |

Experimental Protocol: MIC Determination (Broth Microdilution Method)

This is a standardized method for determining the quantitative susceptibility of bacteria to antimicrobial agents.

-

Preparation: Prepare a stock solution of the test compound in a suitable solvent. In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB) to achieve a range of final concentrations.

-

Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus ATCC 29213) overnight. Dilute the culture to achieve a standardized inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

Incubation: Cover and incubate the plate at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by using a plate reader.

Anti-inflammatory Activity

Certain (4-Methylphenyl)methanesulfonamide derivatives have been developed as potent anti-inflammatory agents, often designed as selective inhibitors of cyclooxygenase-2 (COX-2).[1][13]

Mechanism of Anti-inflammatory Action

The primary mechanism is the inhibition of COX enzymes, which catalyze the conversion of arachidonic acid into prostaglandins—key mediators of pain, fever, and inflammation.[6] While traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) inhibit both COX-1 (constitutively expressed for homeostatic functions like gastric protection) and COX-2 (inducible at sites of inflammation), selective COX-2 inhibition offers a more targeted anti-inflammatory effect with a potentially reduced risk of gastrointestinal side effects.[1]

Caption: Selective COX-2 inhibition by (4-Methylphenyl)methanesulfonamide derivatives.

Quantitative Anti-inflammatory Activity

In vivo activity is often assessed using the carrageenan-induced paw edema model in rodents.

| Compound Type | Assay | Efficacy | Reference |

| Thiazoline derivative (2i) | Carrageenan-induced paw edema | 34.7% inhibition @ 50 mg/kg | [14][15] |

| N-acylhydrazone (LASSBio-930) | Carrageanan-induced paw edema | ED₅₀ = 97.8 µmol/kg | [16] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.[14][16]

-

Animal Acclimatization: Use Wistar rats, housed under standard laboratory conditions with free access to food and water. Allow them to acclimatize for at least one week before the experiment.

-

Compound Administration: Administer the test sulfonamide derivative orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose (e.g., 50 mg/kg). A control group receives the vehicle, and a positive control group receives a standard drug like Celecoxib.

-

Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Edema: Measure the paw volume immediately before the carrageenan injection (V₀) and at regular intervals afterward (e.g., 1, 3, 5, and 7 hours) using a plethysmometer.

-

Calculation: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [ (V_c - V_t) / V_c ] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Conclusion and Future Perspectives

Derivatives of (4-Methylphenyl)methanesulfonamide represent a highly versatile and pharmacologically relevant chemical scaffold. The research highlighted in this guide demonstrates their significant potential as lead compounds in the development of new anticancer, antimicrobial, and anti-inflammatory agents. Their synthetic tractability allows for extensive structural modifications, enabling fine-tuning of their activity, selectivity, and pharmacokinetic properties.

Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR investigations are needed to optimize potency against specific targets while minimizing off-target effects.

-

Mechanism of Action Elucidation: While primary mechanisms are known, further studies into downstream signaling pathways and potential novel targets will provide a more complete picture of their biological effects.

-

In Vivo Efficacy and Safety: Promising in vitro candidates must be advanced to more complex in vivo models to evaluate their efficacy, toxicity, and ADME (absorption, distribution, metabolism, and excretion) profiles.

-

Combination Therapies: Exploring the synergistic effects of these derivatives in combination with existing drugs could lead to more effective treatment regimens, particularly in oncology and for combating antimicrobial resistance.

The continued exploration of (4-Methylphenyl)methanesulfonamide derivatives holds considerable promise for delivering the next generation of innovative therapeutics.

References

- A Comparative Analysis of the Anticancer Potential of Methyl 4-benzenesulfonamidobenzo

- biological-activities-of-sulfonamides.pdf. Indian Journal of Pharmaceutical Sciences.

- Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis.

- 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. PMC - NIH.

- The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide deriv

- Comparative Study of the Antimicrobial Properties of N-Phenylmethanesulfonamide Deriv

- biological activity of methanesulfonamide deriv

- Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC - NIH.

- Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies. PubMed.

- Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. PubMed Central.

- N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition.

- Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders.

- Method for preparing 4-amino-N-methylphenyl methane sulfonamide.

- Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. PMC - PubMed Central.

- Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. PubMed.

- Synthesis and Biological Activity of Methanesulfonamide Pyrimidine- And N-methanesulfonyl Pyrrole-Substituted 3,5-dihydroxy-6-heptenoates, a Novel Series of HMG-CoA Reductase Inhibitors. PubMed.

- Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. JOCPR.

- Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Rel

- Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. PMC - NIH.

- Methyl sulfone manifests anticancer activity in a metastatic murine breast cancer cell line and in human breast cancer tissue--part I: murine 4T1 (66cl-4) cell line. PubMed.

- Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus.

- Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines.

- Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. PubMed.

- Enzyme Inhibition and Docking Scores of Synthesized Compounds.

- Exploring Sulfonamides: Biological Activities and Structure-Activity Rel

- Exploring Sulfonamides: Biological Activities and Structure–Activity Rel

- (PDF) Biological activities of sulfonamides.

- Novel 6-methanesulfonamide-3,4-methylenedioxyphenyl-N-acylhydrazones: orally effective anti-inflammatory drug candid

- Anti-inflammatory activity of the synthesized derivatives (4a-i).

- Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI.

- Design and Synthesis of Sulfonamides Derivatives: A Review.

- Synthesis of acetamidosulfonamide derivatives with antioxid

Sources

- 1. ijpsonline.com [ijpsonline.com]

- 2. mdpi.com [mdpi.com]

- 3. 4-Methyl-N-(4-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | European Journal of Chemistry [eurjchem.com]

- 5. Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Novel 6-methanesulfonamide-3,4-methylenedioxyphenyl-N-acylhydrazones: orally effective anti-inflammatory drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

(4-Methylphenyl)methanesulfonamide: A Comprehensive Technical Guide for the Synthetic Chemist

Foreword: The Unassuming Workhorse of Modern Synthesis

In the vast landscape of organic synthesis, certain molecular scaffolds emerge not for their own intrinsic complexity, but for the elegant and efficient manner in which they enable the construction of more elaborate chemical architectures. (4-Methylphenyl)methanesulfonamide is one such entity. At first glance, it is a simple molecule, yet it represents a robust and versatile building block, particularly valuable in the realms of medicinal chemistry and materials science. Its strategic combination of a sulfonamide nitrogen nucleophile and a benzyl group offers a unique handle for a variety of synthetic transformations. This guide provides an in-depth exploration of (4-Methylphenyl)methanesulfonamide, moving beyond simple reaction schemes to delve into the causality of experimental choices, the practicalities of laboratory application, and its role in the development of complex molecular targets.

Physicochemical Properties and Safety Considerations

A thorough understanding of a building block's fundamental properties is paramount for its effective and safe utilization.

Table 1: Physicochemical Properties of (4-Methylphenyl)methanesulfonamide

| Property | Value | Source |

| CAS Number | 64732-34-9 | Sigma-Aldrich[1] |

| Molecular Formula | C₈H₁₁NO₂S | PubChem[2] |

| Molecular Weight | 185.25 g/mol | Sigma-Aldrich[1] |

| Appearance | Solid (predicted) | --- |

| pKa (Sulfonamide N-H) | ~10-11 (estimated) | --- |

Spectroscopic Characterization (Representative Data)

Table 2: Representative Spectroscopic Data (based on N-p-Tolylmethanesulfonamide)

| Technique | Expected Chemical Shifts / Bands |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.15 (s, 4H, Ar-H), ~7.00 (s, 1H, NH), ~2.98 (s, 3H, SO₂CH₃), ~2.33 (s, 3H, Ar-CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~135.6, ~134.0, ~130.2, ~121.6 (Ar-C), ~38.9 (SO₂CH₃), ~20.9 (Ar-CH₃) |

| IR (KBr, cm⁻¹) | ~3250 (N-H stretch), ~1320 (asymmetric SO₂ stretch), ~1150 (symmetric SO₂ stretch), ~900 (S-N stretch) |

Safety and Handling

(4-Methylphenyl)methanesulfonamide should be handled with the standard precautions for laboratory chemicals. The primary precursor, (4-methylphenyl)methanesulfonyl chloride, is a corrosive solid that causes severe skin burns and eye damage and liberates toxic gas upon contact with water.[4] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of the Building Block

The most direct and common route to (4-Methylphenyl)methanesulfonamide is the reaction of the corresponding sulfonyl chloride with ammonia. This is a standard nucleophilic substitution at the sulfur center.

Conceptual Workflow for Synthesis

Sources

An In-depth Technical Guide to (4-Methylphenyl)methanesulfonamide: Synthesis, Characterization, and Applications in Drug Discovery

Introduction: The Understated Importance of the N-Aryl Methanesulfonamide Scaffold

In the vast landscape of medicinal chemistry, the sulfonamide functional group stands as a cornerstone pharmacophore, integral to a multitude of therapeutic agents.[1] Its unique electronic and steric properties, particularly its ability to act as a stable, non-hydrolyzable mimic of a peptide bond and a potent hydrogen bond donor-acceptor, have cemented its role in drug design.[2] This guide focuses on a specific, yet versatile, member of this class: (4-Methylphenyl)methanesulfonamide. While deceptively simple in structure, this compound serves as a critical building block and a foundational scaffold for developing more complex, biologically active molecules.[2][3]

This document provides an in-depth technical overview intended for researchers, scientists, and drug development professionals. It will detail the synthesis and characterization of (4-Methylphenyl)methanesulfonamide and explore its significance as a key intermediate in the synthesis of compounds with therapeutic potential, drawing upon the well-documented bioactivities of its structural analogs.

Core Properties of (4-Methylphenyl)methanesulfonamide

A clear understanding of the fundamental physicochemical properties of a compound is paramount for its application in synthesis and drug development. The key identifiers and properties of (4-Methylphenyl)methanesulfonamide are summarized below.

| Property | Value | Source |

| Chemical Name | N-(4-methylphenyl)methanesulfonamide | IUPAC Nomenclature |

| Synonyms | N-(p-tolyl)methanesulfonamide | Common Nomenclature |

| CAS Number | 4284-47-3 | Chemical Abstracts Service |

| Molecular Formula | C₈H₁₁NO₂S | - |

| Molecular Weight | 185.25 g/mol | Calculated |

Synthesis and Mechanistic Rationale

The synthesis of N-aryl sulfonamides is a well-established transformation in organic chemistry. The most direct and common method involves the nucleophilic attack of an amine on a sulfonyl chloride. For (4-Methylphenyl)methanesulfonamide, this translates to the reaction between 4-methylaniline (p-toluidine) and methanesulfonyl chloride.

The reaction mechanism is predicated on the high electrophilicity of the sulfur atom in methanesulfonyl chloride, which is rendered electron-deficient by the two oxygen atoms and the chlorine atom. The nitrogen atom of p-toluidine acts as a nucleophile, attacking the sulfur atom. This is followed by the elimination of a chloride ion and a proton to yield the stable sulfonamide product.

Diagram of the Synthetic Pathway

Caption: General synthesis of (4-Methylphenyl)methanesulfonamide.

Experimental Protocol: Synthesis of (4-Methylphenyl)methanesulfonamide

This protocol is adapted from established procedures for the synthesis of similar N-aryl sulfonamides.[4][5] The use of a base is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used as solvents due to their inert nature and ability to dissolve both reactants.

Materials:

-

4-Methylaniline (p-toluidine)

-

Methanesulfonyl chloride

-

Triethylamine or Pyridine (Base)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methylaniline (1.0 eq) in anhydrous dichloromethane.

-

Addition of Base: Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Addition of Sulfonyl Chloride: Slowly add methanesulfonyl chloride (1.05 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup:

-

Quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel to yield pure (4-Methylphenyl)methanesulfonamide.

-

Spectroscopic Characterization

Workflow for Spectroscopic Analysis

Caption: A standard workflow for the structural confirmation of the synthesized compound.

Predicted Spectral Data

| Technique | Expected Observations | Rationale |

| ¹H NMR | δ ~7.1-7.3 ppm (m, 4H): Aromatic protons of the p-tolyl group. δ ~9.5 ppm (s, 1H): Sulfonamide N-H proton (broad, exchangeable with D₂O). δ ~2.9 ppm (s, 3H): Methyl protons of the methanesulfonyl group. δ ~2.3 ppm (s, 3H): Methyl protons of the p-tolyl group. | The aromatic protons will appear as a multiplet characteristic of a 1,4-disubstituted benzene ring. The sulfonamide proton is typically downfield and broad. The two methyl groups will appear as distinct singlets in regions characteristic for methyl groups attached to a sulfonyl group and an aromatic ring, respectively. |

| ¹³C NMR | δ ~130-140 ppm: Quaternary and protonated aromatic carbons. δ ~40 ppm: Methyl carbon of the methanesulfonyl group. δ ~21 ppm: Methyl carbon of the p-tolyl group. | The aromatic carbons will have shifts typical for a substituted benzene ring. The methyl carbon of the electron-withdrawing methanesulfonyl group will be further downfield compared to the tolyl methyl carbon. |

| IR (cm⁻¹) | ~3250 (broad): N-H stretch. ~1320 & ~1150: Asymmetric and symmetric S=O stretches. ~3100-3000: Aromatic C-H stretch. ~2950-2850: Aliphatic C-H stretch. | These are characteristic vibrational frequencies for the key functional groups present in the molecule: the sulfonamide N-H, the sulfonyl S=O bonds, and the aromatic and aliphatic C-H bonds. |

| Mass Spec. (EI) | [M]⁺ at m/z = 185: Molecular ion peak. Fragments at m/z = 106 ([M-SO₂CH₃]⁺), 91 ([C₇H₇]⁺, tropylium ion): Major fragmentation pathways. | The molecular ion peak will confirm the molecular weight. Common fragmentation patterns for such compounds include the loss of the methanesulfonyl radical and the formation of the stable tropylium cation from the tolyl group. |

Role in Drug Discovery and Development

While (4-Methylphenyl)methanesulfonamide itself is not an active pharmaceutical ingredient, its core structure, the N-aryl methanesulfonamide moiety, is a privileged scaffold in medicinal chemistry. It serves as a versatile intermediate for the synthesis of a wide range of biologically active compounds.

A Key Pharmacophore

The methanesulfonamide group is a prominent feature in numerous approved drugs and clinical candidates. Its ability to form strong hydrogen bonds allows for effective binding to biological targets such as enzymes and receptors.

-

Enzyme Inhibition: The sulfonamide group is a classic zinc-binding group and is central to the mechanism of action of carbonic anhydrase inhibitors.[8] Furthermore, many kinase inhibitors incorporate the sulfonamide moiety to interact with key residues in the ATP-binding pocket.

-

Anticancer and Antimicrobial Activity: A vast body of literature demonstrates that derivatives of N-aryl sulfonamides exhibit significant anticancer and antimicrobial properties.[9][10] These activities are often achieved by further functionalizing the aryl ring or the sulfonamide nitrogen to optimize binding to specific biological targets. For instance, novel sulfonamide derivatives have been evaluated as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in both bacterial and cancer cell proliferation.

A Versatile Synthetic Intermediate

The chemical reactivity of (4-Methylphenyl)methanesulfonamide allows for its elaboration into more complex molecules. The acidic N-H proton can be deprotonated, allowing for N-alkylation or N-arylation, while the aromatic ring can undergo further electrophilic substitution, providing multiple handles for synthetic diversification. This versatility makes it an attractive starting material for combinatorial chemistry and the generation of compound libraries for high-throughput screening.

Conclusion

(4-Methylphenyl)methanesulfonamide, with a CAS number of 4284-47-3 and a molecular weight of 185.25 g/mol , is more than a simple organic compound. It represents a fundamental and highly valuable scaffold in the field of drug discovery. Its straightforward synthesis from readily available starting materials, coupled with its versatile chemical handles, makes it an ideal building block for the creation of novel therapeutic agents. While the direct biological activity of this specific molecule is not extensively documented, its structural prevalence in a wide array of potent anticancer, antimicrobial, and enzyme-inhibiting compounds underscores its importance. For researchers and drug development professionals, a thorough understanding of the synthesis, characterization, and chemical potential of (4-Methylphenyl)methanesulfonamide is essential for leveraging its power in the design and development of the next generation of pharmaceuticals.

References

- Jios, J. L., et al. (2005).

-

ResearchGate. (n.d.). Selected drugs with N-aryl sulfonamide structure motif. [Link]

- Ngassa, F. N., & Stenfors, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.

- Khan, I. U., et al. (2010). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, E66, o786.

-

ResearchGate. (n.d.). N‐arylation of methanesulfonamide with various aryl halides (Teo method). [Link]

- Google Patents. (n.d.). CN102351754A - Method for preparing 4-amino-N-methylphenyl methane sulfonamide.

-

BTEC Applied Science Level 3. (2021). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. [Link]

- Izuchi, A. S., et al. (2019). Synthesis of Medicinally Relevant Phenyl Sulphonylamino Alkanamides and N-aryl P-toluenesulphonamides. Journal of Medicinal and Chemical Sciences, 2(8), 5.

- El-Sayed, N. N. E., et al. (2020). Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. Molecules, 25(23), 5746.

- Rao, B. V., et al. (2011). Synthesis of N-Methyl Benzenemethane Sulfonamide Substituted Carbazoles and Pyrazoles. Asian Journal of Chemistry, 24(3), 1191-1194.

-

ResearchGate. (n.d.). Solid-state 13 C CP/MAS NMR spectrum of N-(p-tolyl)-dodecylsulfonamide. [Link]